molecular formula C8H16O3 B020481 Ethyl 3-hydroxy-2,2-dimethylbutanoate CAS No. 69737-23-1

Ethyl 3-hydroxy-2,2-dimethylbutanoate

Cat. No.: B020481
CAS No.: 69737-23-1
M. Wt: 160.21 g/mol
InChI Key: DPZVLAWBYJYWFX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H16O3. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethers, alcohols, and ketones . It has a fruity and sweet odor, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2,2-dimethylbutanoate can be synthesized through a multi-step chemical reaction. One common method involves the following steps :

    Reaction of 2,2-dimethylbutyraldehyde with ethanol: This reaction is catalyzed by boric acid, resulting in the formation of 3-hydroxy-2,2-dimethylbutanol.

    Conversion to 3-hydroxy-2,2-dimethylbutanoic acid: The intermediate alcohol is then reacted with an acid catalyst, such as sulfuric acid, to produce 3-hydroxy-2,2-dimethylbutanoic acid.

    Esterification: Finally, the acid is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-keto-2,2-dimethylbutanoic acid.

    Reduction: Formation of 3-hydroxy-2,2-dimethylbutanol.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Ethyl 3-hydroxy-2,2-dimethylbutanoate has several scientific research applications :

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,2-dimethylbutanoate involves its interaction with various molecular targets and pathways . The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2,2-dimethylbutanoate can be compared with other similar compounds, such as :

    Ethyl 3-hydroxybutanoate: Similar structure but lacks the dimethyl substitution.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-hydroxy-2-methylbutanoate: Similar structure but with a different hydroxyl group position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVLAWBYJYWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-94-4
Record name NSC402035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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